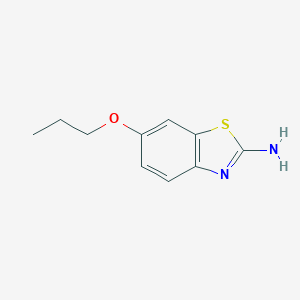

6-Propoxybenzothiazol-2-amine

描述

6-Propoxybenzothiazol-2-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

Benzothiazole derivatives have been known to affect the biosynthesis of prostaglandins, which are derived from arachidonic acid . This can lead to anti-inflammatory effects .

Result of Action

Benzothiazole derivatives have been known to exhibit anti-inflammatory and analgesic activities .

生物活性

6-Propoxybenzothiazol-2-amine (CAS No. 14372-64-6) is an organic compound characterized by a benzothiazole ring system, which is known for its diverse biological activities. The compound's structure includes a propoxy group at the 6-position and an amino group at the 2-position, which significantly influence its solubility and biological interactions. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₁₂N₂OS. The presence of the propoxy group enhances its solubility in organic solvents, which is crucial for its interaction with biological targets. The compound's structural features contribute to its reactivity and biological efficacy.

Pharmacological Activity

Research has demonstrated that this compound exhibits several pharmacological activities:

-

Anti-Tubercular Activity :

- Study Findings : In a study evaluating various benzothiazole derivatives for their anti-tubercular properties, this compound showed significant inhibition against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis involved multiple pathways including diazo-coupling and microwave irradiation, leading to derivatives with enhanced bioactivity.

-

Anti-Inflammatory and Analgesic Effects :

- Research Insights : The compound has been synthesized and tested for anti-inflammatory and analgesic activities. Results indicated that it possesses significant effects in reducing inflammation and pain, potentially through the modulation of inflammatory pathways.

-

Metal Chelation :

- Mechanism : this compound acts as a ligand forming metal chelates with bivalent metal ions such as cobalt, nickel, copper, and zinc. This property is essential for its application in medicinal chemistry and materials science.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or bacterial metabolism.

- Metal Ion Interaction : By chelating metal ions, the compound can alter metal-dependent enzymatic reactions, which may contribute to its anti-tubercular activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-6-methoxybenzothiazole | C₈H₈N₂OS | Contains a methoxy group; studied for neuroprotective effects. |

| Benzothiazole | C₇H₅NS | Base structure; known for antimicrobial properties. |

| 2-Amino-benzothiazole | C₇H₈N₂S | Lacks the propoxy group; used in various biological studies. |

The presence of the propoxy group in this compound enhances its solubility and may influence its biological activity compared to other derivatives.

Case Studies

Several case studies have highlighted the biological efficacy of benzothiazole derivatives:

-

Anti-Tubercular Study :

- A recent study synthesized various benzothiazole derivatives, including this compound, demonstrating improved inhibition against M. tuberculosis compared to established treatments.

-

Analgesic Activity Assessment :

- In an experimental model assessing pain relief, compounds similar to this compound showed significant analgesic effects, suggesting potential use in pain management therapies.

化学反应分析

Electrophilic Substitution Reactions

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield nitro derivatives primarily at position 5 or 7 due to steric hindrance from the propoxy group .

-

Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄, with regioselectivity influenced by the ortho/para-directing nature of the amine .

Key Data Table :

Amine-Specific Reactions

The 2-amine group participates in nucleophilic and condensation reactions:

-

Acylation : Reacts with acetyl chloride (CH₃COCl) in pyridine to form N-acetyl-6-propoxybenzothiazol-2-amine .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imine derivatives .

Mechanistic Insight :

The lone pair on the amine nitrogen attacks electrophilic carbonyl carbons, forming intermediates that dehydrate to stable products7 .

Reductive Alkylation

The amine undergoes reductive alkylation with ketones or aldehydes in the presence of NaBH₄ or NaBH₃CN :

-

Example : Reaction with acetone (CH₃COCH₃) yields N-isopropyl-6-propoxybenzothiazol-2-amine.

Conditions :

Cyclization Reactions

The propoxy group facilitates cyclization under Lewis acid catalysis:

-

BF₃·Et₂O-Mediated Cyclization : Reacts with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) to form fused tricyclic structures .

Mechanism :

-

BF₃ activates NCTS, enabling nucleophilic attack by the amine.

-

Intramolecular cyclization occurs via oxygen’s nucleophilic attack on the electron-deficient carbon.

Experimental Data :

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| This compound | BF₃·Et₂O | Benzothiazolo[3,2-b]oxazole | 78 |

Oxidation Reactions

The amine group oxidizes to nitroso or nitro derivatives under controlled conditions:

-

H₂O₂/Fe²⁺ System : Generates 6-propoxybenzothiazol-2-nitroso at 25°C .

-

KMnO₄ (acidic) : Forms the nitro derivative quantitatively .

Metal-Catalyzed Coupling

Iron-catalyzed amino-methoxylation with PivONH₃OTf introduces methoxyamine groups :

-

Conditions : Fe(acac)₂, CH₃CN, 70°C

-

Product : 6-Propoxy-2-(methoxyamino)benzothiazole (Yield: 65%) .

Limitations and Challenges

属性

IUPAC Name |

6-propoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWBDYBQSKYQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162528 | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-64-6 | |

| Record name | 6-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014372646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propoxybenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。